molecular formula C17H14O2 B8487830 2-p-Toluoylindan-1-one

2-p-Toluoylindan-1-one

Cat. No.: B8487830
M. Wt: 250.29 g/mol
InChI Key: RCYYEENZMVDEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-$p$-Toluoylindan-1-one is a bicyclic aromatic ketone featuring an indanone core substituted with a $p$-toluoyl group at the 2-position. Its structure combines the rigidity of the indanone scaffold with the electron-donating methyl group of the $p$-toluoyl moiety, influencing its reactivity and physicochemical properties.

Properties

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

2-(4-methylbenzoyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C17H14O2/c1-11-6-8-12(9-7-11)16(18)15-10-13-4-2-3-5-14(13)17(15)19/h2-9,15H,10H2,1H3

InChI Key

RCYYEENZMVDEQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CC3=CC=CC=C3C2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A meaningful comparison requires structural analogs such as substituted indanones, benzophenones, or related ketones. However, the provided evidence exclusively discusses 2-thioxo-thiazolidin-4-one (rhodanine) derivatives , which are structurally distinct from 2-$p$-toluoylindan-1-one. Rhodanine derivatives are five-membered heterocycles with sulfur and nitrogen atoms, often studied for their electrochemical properties and biological activities (e.g., antimicrobial, antiviral) . Below is a hypothetical comparison framework based on general chemical principles, acknowledging the absence of direct

Property 2-$p$-Toluoylindan-1-one Rhodanine Derivatives Indan-1-one (Parent Compound)
Core Structure Bicyclic (indanone + toluoyl) Monocyclic (thiazolidinone) Bicyclic (indanone)
Electron-Donating Groups $p$-Methyl (toluoyl) Variable (e.g., azulene, thioxo) None (unsubstituted)
Reactivity Likely electrophilic aromatic substitution Redox-active (studied electrochemically) Moderate electrophilicity at ketone
Applications Hypothetical: Synthesis intermediate Documented: Bioactive molecules, electrochemical sensors Solvent, precursor in organic synthesis

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